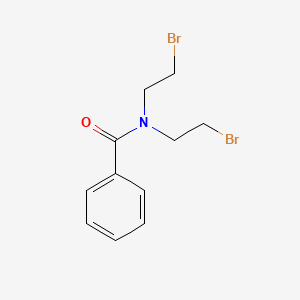

N,N-bis(2-bromoethyl)benzamide

Description

N,N-bis(2-bromoethyl)benzamide is a brominated benzamide derivative characterized by two 2-bromoethyl groups attached to the nitrogen atom of the benzamide core.

Properties

CAS No. |

91335-65-8 |

|---|---|

Molecular Formula |

C11H13Br2NO |

Molecular Weight |

335.03 g/mol |

IUPAC Name |

N,N-bis(2-bromoethyl)benzamide |

InChI |

InChI=1S/C11H13Br2NO/c12-6-8-14(9-7-13)11(15)10-4-2-1-3-5-10/h1-5H,6-9H2 |

InChI Key |

CXOJZJCGSKPJEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(CCBr)CCBr |

Origin of Product |

United States |

Preparation Methods

Comparative Data Table of Preparation Methods

| Preparation Method | Reagents & Conditions | Yield (%) | Purity & Characterization | Notes |

|---|---|---|---|---|

| Direct Acylation with Bromoacetyl Bromide | Benzamide, bromoacetyl bromide (2 eq), K2CO3, THF, 0 °C to RT, inert atmosphere | ~90 | White solid, characterized by NMR, MS, IR | Most straightforward, high yield |

| Electrochemical Bromination | Benzamide derivatives, HBr, H2SO4, THF, Pt electrodes, 0.40 A, 1.5 V, 4 h | Variable | Brominated benzamide derivatives confirmed by spectroscopic methods | Complex setup, less common for target compound |

Summary and Recommendations

- The direct acylation method using bromoacetyl bromide is the most efficient and reproducible method for preparing N,N-bis(2-bromoethyl)benzamide.

- This method benefits from straightforward reaction conditions, good yields (~90%), and well-established purification protocols.

- Electrochemical bromination methods are documented for related brominated benzamide compounds but are less suited for direct synthesis of the target compound.

- Characterization data including NMR, MS, and IR confirm the successful synthesis and purity of the compound.

- Researchers should ensure strict control of reaction temperature and stoichiometry to avoid side products and maximize yield.

Chemical Reactions Analysis

Types of Reactions: N,N-bis(2-bromoethyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzamides.

Oxidation: Formation of N,N-bis(2-bromoethyl)benzoic acid.

Reduction: Formation of N,N-bis(2-bromoethyl)benzylamine.

Scientific Research Applications

N,N-bis(2-bromoethyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anticancer or antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-bis(2-bromoethyl)benzamide involves its ability to interact with nucleophiles due to the presence of reactive bromine atoms. These interactions can lead to the formation of covalent bonds with biological targets, potentially disrupting their normal function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects: Bromo vs. Hydroxy vs. Allyl Groups

a. N,N-bis(hydroxyethyl)benzamide (9p)

- Structure : Features two hydroxyethyl groups instead of bromoethyl.

- Synthesis: Produced via aminolysis of diethanolamine with benzamide precursors in 80% yield ().

- Properties : Hydroxyl groups improve solubility in polar solvents but reduce electrophilicity compared to bromo derivatives. Suitable for applications requiring hydrogen bonding, such as polymer synthesis or drug delivery .

b. 4-(dimethylamino)-N,N-bis(prop-2-en-1-yl)benzamide (6a)

- Structure: Contains allyl (prop-2-en-1-yl) groups and a dimethylamino substituent on the benzamide ring.

- Synthesis: Achieved in 38% yield via reaction of diallylamine with 4-(dimethylamino)benzoyl chloride ().

- Properties : Allyl groups enable participation in click chemistry or polymerization but lack the leaving-group capability of bromine .

c. N,N-bis(2-bromoethyl)aniline

Structural Analogues in Coordination Chemistry

a. Copper(II) Complexes with Bis(aminoethyl)benzamide Ligands

- Example: [CuL1-3(diimine)] complexes derived from N,N-bis(2-(((E)-2-hydroxy-5-methylbenzylidene)amino)ethyl)benzamide ().

- Comparison : Bromoethyl groups in N,N-bis(2-bromoethyl)benzamide could act as leaving groups, enabling ligand exchange or metal coordination, whereas hydroxy or imine groups in related compounds stabilize metal centers via chelation .

b. N,N-bis(2-bromoethyl)naphthalene diimide

Electronic and Steric Considerations

- Bromoethyl Groups: Electron-withdrawing nature enhances the electrophilicity of adjacent carbons, facilitating nucleophilic substitution reactions. This contrasts with electron-donating groups (e.g., hydroxyethyl or dimethylamino), which stabilize the amide core but reduce reactivity .

- Steric Effects : Bulky substituents (e.g., allyl or Fmoc groups) may hinder reaction kinetics, as seen in the lower yield of 6a (38%) compared to hydroxyethyl derivatives (80%) .

Q & A

Q. Q. Can This compound serve as a precursor for fluorescent probes or optoelectronic materials?

- Methodological Answer : The bromoethyl groups allow functionalization with fluorophores (e.g., via Suzuki coupling). For optoelectronic applications:

- Synthesize conjugated polymers by coupling with thiophene or phenylboronic acid derivatives.

- Characterize photoluminescence quantum yield (PLQY) and charge mobility (e.g., via OFET measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.